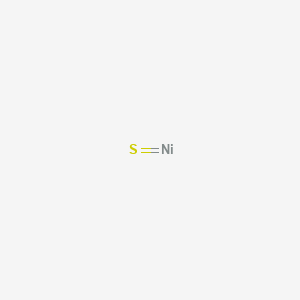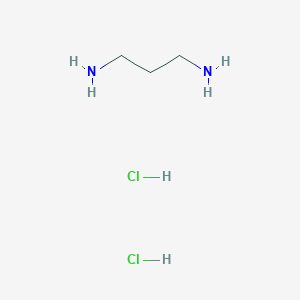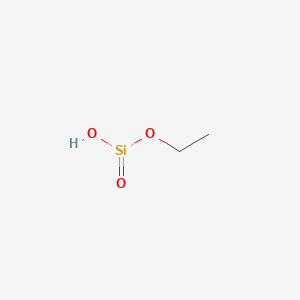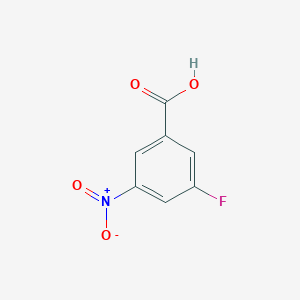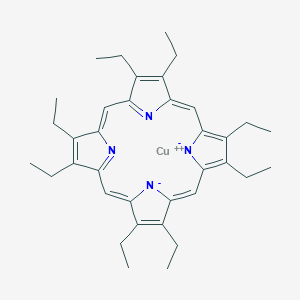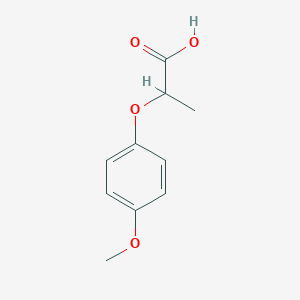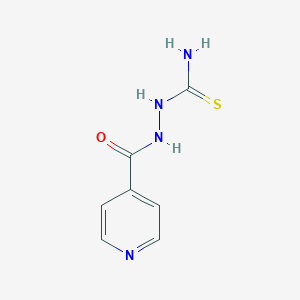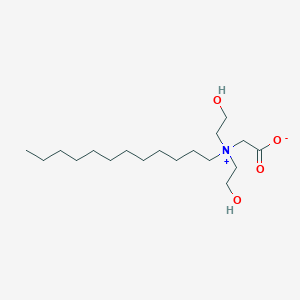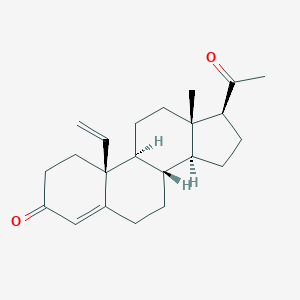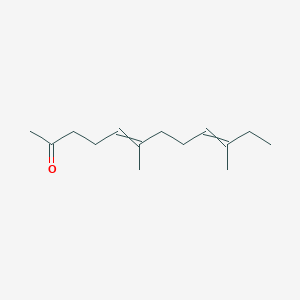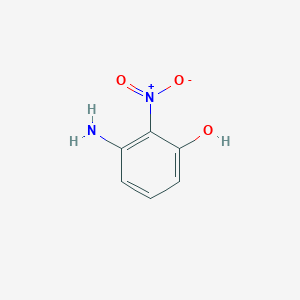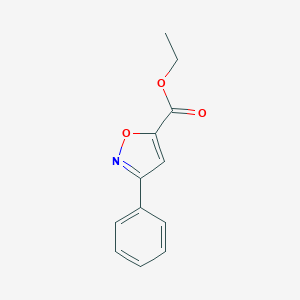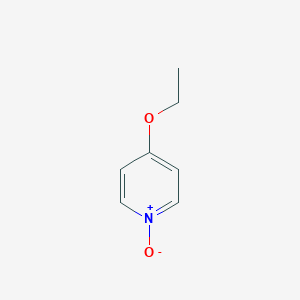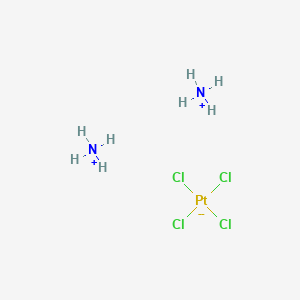
Triamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triamantane is a polycyclic hydrocarbon compound that has been extensively studied for its potential applications in various fields of science and technology. This compound is composed of three fused cyclohexane rings, which give it a unique structural and chemical properties. Triamantane has been synthesized by various methods, and its synthesis method plays a crucial role in determining its properties and applications.
科学的研究の応用
Triamantane has been extensively studied for its potential applications in various fields of science and technology, including materials science, medicinal chemistry, and nanotechnology. Triamantane has been shown to have strong antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Triamantane has also been studied for its potential applications in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
作用機序
The mechanism of action of triamantane is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Triamantane has been shown to inhibit the production of ROS in vitro, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
生化学的および生理学的効果
Triamantane has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Triamantane has been shown to scavenge various ROS, including superoxide anion and hydroxyl radical, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-1β, which suggests that it may have anti-inflammatory activity. Triamantane has also been shown to modulate various immune responses, including the production of cytokines and chemokines, which suggests that it may have immunomodulatory activity.
実験室実験の利点と制限
Triamantane has several advantages for lab experiments, including its stability, solubility, and low toxicity. Triamantane is highly stable under various conditions, which makes it suitable for long-term studies. Triamantane is also highly soluble in various solvents, which makes it easy to handle and manipulate in the lab. Triamantane has low toxicity, which makes it suitable for in vitro and in vivo studies. However, the main limitation of triamantane for lab experiments is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for triamantane research, including the development of new synthesis methods, the investigation of its potential applications in various fields of science and technology, and the elucidation of its mechanism of action. New synthesis methods for triamantane may lead to the development of new derivatives with unique properties and applications. The investigation of its potential applications in various fields of science and technology may lead to the development of new materials and drugs with unique properties and therapeutic benefits. The elucidation of its mechanism of action may lead to the development of new drugs for the treatment of various diseases.
合成法
Triamantane can be synthesized by various methods, including the Diels-Alder reaction, Birch reduction, and photochemical reactions. The Diels-Alder reaction involves the reaction of cyclopentadiene with a substituted cyclohexenone, followed by a thermal rearrangement to form triamantane. The Birch reduction involves the reduction of benzene with sodium metal in liquid ammonia, followed by a reaction with cyclopentadiene to form triamantane. Photochemical reactions involve the irradiation of a mixture of benzene and cyclopentadiene with ultraviolet light to form triamantane.
特性
CAS番号 |
13349-10-5 |
|---|---|
製品名 |
Triamantane |
分子式 |
C18H24 |
分子量 |
240.4 g/mol |
IUPAC名 |
heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |
InChI |
InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |
InChIキー |
AMFOXYRZVYMNIR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
正規SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



